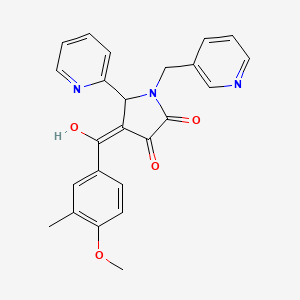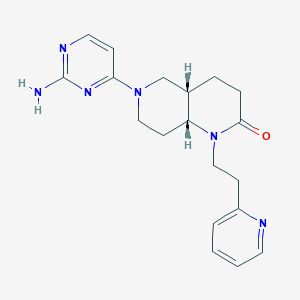![molecular formula C14H13N3O5 B5323953 6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5323953.png)
6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as EPNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPNP is a pyrimidine derivative that has been synthesized using different methods and has been found to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to work by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, this compound disrupts the synthesis of DNA, leading to the death of cancer cells and microorganisms.
Biochemical and Physiological Effects
This compound has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest. This compound has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments, including its high potency and selectivity. However, this compound has some limitations, including its poor solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the study of 6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One potential direction is the development of new drugs based on this compound. Researchers can explore the potential of this compound derivatives to improve the potency and selectivity of the compound. Another future direction is the investigation of the mechanism of action of this compound. Researchers can use advanced techniques to study the interaction of this compound with DHFR and other enzymes. Finally, researchers can explore the potential of this compound in the treatment of other diseases, such as inflammatory diseases and viral infections.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have unique biochemical and physiological effects. This compound has several advantages for lab experiments, including its high potency and selectivity. However, this compound has some limitations, including its poor solubility in water. There are several future directions for the study of this compound, including the development of new drugs and the investigation of the mechanism of action of this compound.
Synthesis Methods
The synthesis of 6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can be achieved through various methods, including the reaction of 2-ethoxybenzaldehyde with malononitrile followed by nitration and cyclization. Another method involves the reaction of 2-ethoxybenzaldehyde with ethyl cyanoacetate followed by nitration and cyclization. These methods have been optimized to achieve high yield and purity of this compound.
Scientific Research Applications
6-[2-(2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the development of new drugs. This compound has been found to have potent antitumor activity, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
6-[(E)-2-(2-ethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-2-22-11-6-4-3-5-9(11)7-8-10-12(17(20)21)13(18)16-14(19)15-10/h3-8H,2H2,1H3,(H2,15,16,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNZVKGDRXJJHJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)
![2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5323944.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5323951.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)
